molecular formula C10H19N3 B13296457 5-Ethyl-2,6-dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

5-Ethyl-2,6-dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13296457
M. Wt: 181.28 g/mol
InChI Key: UUVTZADQXIBNGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-2,6-dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a polycyclic heteroaromatic compound featuring a fused imidazole-pyrimidine core. Its structure includes an ethyl group at position 5 and methyl groups at positions 2 and 6, contributing to distinct steric and electronic properties.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

5-ethyl-2,6-dimethyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C10H19N3/c1-4-9-7(2)5-11-10-12-8(3)6-13(9)10/h7-9H,4-6H2,1-3H3,(H,11,12)

InChI Key

UUVTZADQXIBNGL-UHFFFAOYSA-N

Canonical SMILES

CCC1C(CN=C2N1CC(N2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2,6-dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethylpyrimidine with ethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2,6-dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyrimidine-5-carboxylic acid, while reduction may produce the corresponding amine derivatives .

Scientific Research Applications

Antibacterial and Antibiofilm Activity

While not specifically about 5-Ethyl-2,6-dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine, research on pyrazolo[1,5-a]pyrimidine derivatives indicates promising antibacterial and antibiofilm activities . For instance, certain pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent antibacterial activity against various bacterial isolates, with MICs ranging between 0.187 and 0.50 µg/mL . Furthermore, some of these compounds have shown the ability to reduce biofilm formation in S. aureus and P. aeruginosa significantly .

Crystal Violet Antibiofilm Assay
The crystal violet antibiofilm assay has been used to screen the antibiofilm formation in bacterial isolates . Following a 24-hour incubation period, significant antibiofilm activity was observed for compounds such as 3,5-diaminopyrazole and 7-hydroxy-pyrazolo[1,5-a]pyrimidine derivatives, which substantially inhibited biofilm formation in S. aureus and P. aeruginosa .

Imidazo[2,1-b]thiazole derivatives

Research indicates that selenylated imidazo[2,1-b]thiazole can be synthesized using a urea hydrogen peroxide-mediated protocol .

Other Related Compounds

2,7-dimethyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine, with CAS Number 1702551-74-3 and molecular weight 221.22, is another related compound .

Mechanism of Action

The mechanism of action of 5-Ethyl-2,6-dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings

Substituent Effects: Ethyl vs. Rigidity vs. Flexibility: Saturated analogs (e.g., 2H,3H,5H,6H,7H,8H systems) exhibit restricted rotation, favoring entropic gains in binding compared to unsaturated derivatives like 2-ethyl-imidazo[1,2-a]pyrimidine .

Synthetic Efficiency: Multi-component one-pot syntheses (e.g., using 2-aminobenzimidazole and aldehydes) for imidazo[1,2-a]pyrimidines achieve high yields (up to 90%) under mild conditions, contrasting with older methods requiring harsh reagents or prolonged reaction times .

Biological Activity: Antimicrobial Potential: Thieno-pyrimidine hybrids (e.g., C₂₈H₂₂N₆O₃S) show activity against Gram-positive bacteria, suggesting that electron-withdrawing groups (e.g., dioxo) enhance antimicrobial efficacy . Enzyme Inhibition: Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate demonstrates FXa inhibition (IC₅₀ < 1 µM), highlighting the role of ester groups in coordinating enzyme active sites .

Biological Activity

5-Ethyl-2,6-dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature regarding its synthesis, biological properties, and potential therapeutic applications.

  • Molecular Formula : C₁₀H₁₉N₃
  • Molecular Weight : 181.28 g/mol
  • CAS Number : 1702120-93-1

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyrimidine derivatives. For instance:

  • A study by Zhou et al. (2022) demonstrated that certain derivatives of imidazo[1,2-a]pyrimidines exhibited significant cytotoxic activity against various cancer cell lines, including HCT116 and HepG2. The compounds were found to act as dual inhibitors of KSP and Aurora-A kinases, showcasing a promising avenue for cancer therapy through dual-function inhibitors .
  • Another investigation reported that some imidazo[1,2-a]pyrimidines could generate singlet oxygen upon irradiation, functioning as effective photosensitizers for photodynamic therapy. These compounds showed low cytotoxicity in the dark but effectively killed cancer cells under light exposure .
CompoundCell LineIC50 (µM)Mechanism
CPUYL064HCT1165.0KSP/Aurora-A inhibition
Singlet Oxygen GeneratorsVarious0.1 - 10Photodynamic therapy

Antimicrobial Activity

Imidazo[1,2-a]pyrimidine derivatives have also been evaluated for their antimicrobial properties:

  • In vitro studies have shown that these compounds exhibit potent activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) as low as 1 µM against various strains .
  • The transcriptional profiling of Mtb treated with these compounds indicated a unique mode of action that warrants further exploration .
Compound IDMIC (µM)Target Organism
Compound 1≤1Mtb
Compound 23.1Non-tubercular strains

Case Study 1: Anticancer Efficacy

In a recent clinical trial involving a new imidazo[1,2-a]pyrimidine derivative:

  • A cohort of patients with advanced solid tumors was treated with the compound. Results indicated a partial response in 30% of patients after four cycles of treatment. The compound was well tolerated with manageable side effects .

Case Study 2: Antitubercular Activity

A study conducted on a series of imidazo[1,2-a]pyrimidine derivatives revealed:

  • The compound demonstrated significant activity against multi-drug resistant strains of Mtb. The study reported an overall efficacy rate of over 70% in vitro and promising pharmacokinetic profiles in vivo .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-ethyl-2,6-dimethyl-imidazo[1,2-a]pyrimidine, and how do reaction parameters influence yield and purity?

  • Methodological Answer : The compound is synthesized via cyclocondensation reactions. A typical protocol involves reacting 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl derivatives under acidic conditions (e.g., acetic acid) . Key parameters include:

  • Temperature : Optimal yields are achieved at 80–100°C.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Purification : Sequential crystallization (using ethanol/water mixtures) followed by column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .
    • Data Table :
ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature80–100°CHigher temps reduce side products
SolventAcetic acid/DMFDMF improves solubility
Purification StepCrystallization → ChromatographyRemoves alkylation byproducts

Q. How is the structural integrity of the compound validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., ethyl and methyl groups at C5 and C2/C6) .
  • X-ray Crystallography : Resolves bicyclic conformation and hydrogen-bonding patterns (e.g., planar imidazo-pyrimidine core with dihedral angles <5°) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C11_{11}H19_{19}N3_3) .

Q. What physicochemical properties are critical for experimental handling?

  • Methodological Answer :

  • Solubility : Moderately soluble in DMSO (>10 mg/mL) but poorly in aqueous buffers (<1 mg/mL); pre-dissolution in DMSO is recommended for biological assays .
  • Stability : Stable at −20°C under inert gas (N2_2) but degrades at >40°C or in acidic media (pH <4) .

Advanced Research Questions

Q. How do substituent variations (e.g., ethyl vs. difluoromethyl groups) alter reaction mechanisms and biological activity?

  • Methodological Answer :

  • Electronic Effects : Fluorine atoms (e.g., in difluoromethyl derivatives) increase electrophilicity, enhancing nucleophilic substitution reactivity .
  • Steric Effects : Bulky substituents (e.g., tert-butyl) reduce enzymatic binding affinity but improve metabolic stability .
    • Data Contradiction Analysis : Ethyl groups in 5-ethyl derivatives show lower cytotoxicity (IC50_{50} >50 µM) compared to difluoromethyl analogs (IC50_{50} ~10 µM) in cancer cell lines, suggesting substituent-dependent toxicity .

Q. What strategies resolve discrepancies in reported biological activity across studies?

  • Methodological Answer :

  • Assay Standardization : Use uniform cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., staurosporine for apoptosis assays) .
  • Structural Confirmation : Re-evaluate compound purity via LC-MS to rule out degradation products .
    • Case Study : Conflicting IC50_{50} values for imidazo[1,2-a]pyrimidines in kinase assays may arise from differences in ATP concentrations (1 mM vs. 10 µM) .

Q. How can synthetic routes be optimized for scalability without compromising stereochemical integrity?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply response surface methodology to optimize temperature, solvent ratio, and catalyst loading .
  • Continuous Flow Chemistry : Reduces reaction time (from 24h to 2h) and improves yield consistency (>85%) .

Q. What computational tools predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., kinase domains) .
  • Molecular Dynamics (MD) Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
    • Example : Docking scores correlate with experimental IC50_{50} values (R2^2 = 0.89) for imidazo[1,2-a]pyrimidines targeting HIF-1α .

Key Research Gaps and Future Directions

  • Substituent Libraries : Systematic exploration of alkyl/fluoroalkyl groups to map structure-activity relationships (SAR).
  • In Vivo Pharmacokinetics : Assess oral bioavailability and blood-brain barrier penetration in rodent models.
  • Mechanistic Elucidation : Time-resolved crystallography to capture transient binding conformations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.